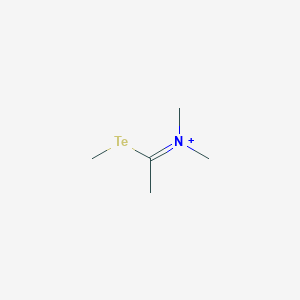
N,N-Dimethyl-1-(methyltellanyl)ethan-1-iminium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-1-(methyltellanyl)ethan-1-iminium is an organotellurium compound characterized by the presence of a tellurium atom bonded to a nitrogen atom within an iminium structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-1-(methyltellanyl)ethan-1-iminium typically involves the reaction of dimethylamine with a tellurium-containing precursor. One common method is the reaction of dimethylamine with tellurium tetrachloride in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under an inert atmosphere to prevent oxidation of the tellurium species. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of less hazardous solvents and reagents, can improve the sustainability of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-1-(methyltellanyl)ethan-1-iminium undergoes various types of chemical reactions, including:
Oxidation: The tellurium atom can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide or nitric acid.
Reduction: The compound can be reduced to lower oxidation states using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iminium group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, nitric acid; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous solvents such as tetrahydrofuran or diethyl ether under inert atmosphere.
Substitution: Amines, thiols; typically carried out in polar solvents such as ethanol or acetonitrile at room temperature.
Major Products Formed
Oxidation: Higher oxidation state tellurium compounds such as tellurium dioxide.
Reduction: Lower oxidation state tellurium compounds such as tellurium metal.
Substitution: Substituted iminium compounds with various functional groups.
Scientific Research Applications
N,N-Dimethyl-1-(methyltellanyl)ethan-1-iminium has several scientific research applications, including:
Biology: Investigated for its potential as an antioxidant due to the redox properties of tellurium.
Medicine: Explored for its potential use in the development of novel therapeutic agents, particularly in the treatment of diseases involving oxidative stress.
Industry: Utilized in the synthesis of advanced materials such as tellurium-containing polymers and semiconductors.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-1-(methyltellanyl)ethan-1-iminium involves the interaction of the tellurium atom with various molecular targets. The tellurium atom can undergo redox reactions, which can modulate the oxidative state of biological molecules. This redox activity can influence cellular processes such as signal transduction, gene expression, and enzyme activity. The iminium group can also interact with nucleophiles, leading to the formation of covalent bonds with biological molecules.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylethanamine: A related compound with a similar structure but without the tellurium atom.
N,N-Dimethyl-1-(methylthio)ethan-1-iminium: A sulfur analog of N,N-Dimethyl-1-(methyltellanyl)ethan-1-iminium.
Uniqueness
This compound is unique due to the presence of the tellurium atom, which imparts distinct redox properties and reactivity compared to its sulfur and nitrogen analogs. The tellurium atom can participate in a wider range of redox reactions, making the compound valuable in applications requiring redox modulation.
Properties
CAS No. |
833108-70-6 |
|---|---|
Molecular Formula |
C5H12NTe+ |
Molecular Weight |
213.8 g/mol |
IUPAC Name |
dimethyl(1-methyltellanylethylidene)azanium |
InChI |
InChI=1S/C5H12NTe/c1-5(7-4)6(2)3/h1-4H3/q+1 |
InChI Key |
YRFAKOCXTAURRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=[N+](C)C)[Te]C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



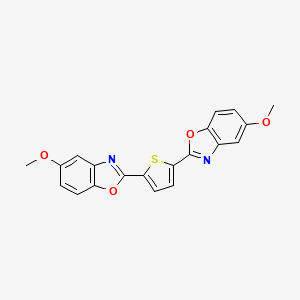
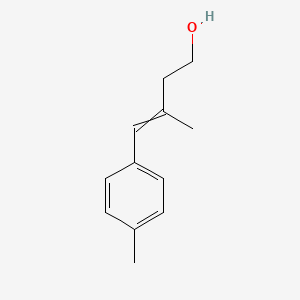
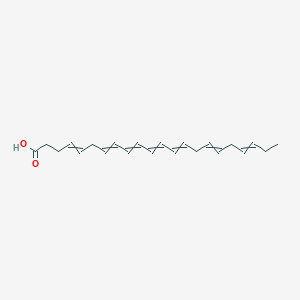
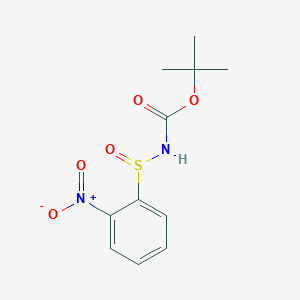
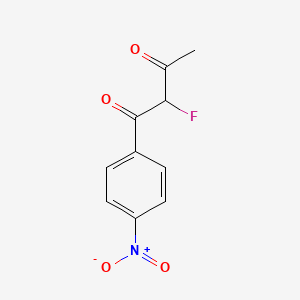
![2,5-Bis[5-(2,2-diphenylethenyl)thiophen-2-yl]thiophene](/img/structure/B12547357.png)
![1-[4-(Benzyloxy)phenyl]-1-hydroxy-5-phenylpentan-3-one](/img/structure/B12547364.png)
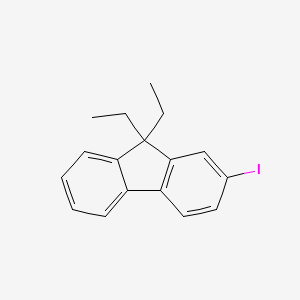
![3-{[(Pyridin-4-yl)methyl]sulfanyl}benzoic acid](/img/structure/B12547376.png)

![N-{4-[2-(Quinolin-2-YL)ethenyl]phenyl}nonadec-2-enamide](/img/structure/B12547391.png)


